

An In-depth Technical Guide to NP10679 for Subarachnoid Hemorrhage Research

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Compound of Interest

Compound Name: **GR 100679**

Cat. No.: **B15601478**

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Introduction

Subarachnoid hemorrhage (SAH), a subtype of stroke characterized by bleeding into the subarachnoid space, presents a significant clinical challenge with high rates of morbidity and mortality. A primary contributor to poor outcomes following the initial bleed is the subsequent development of delayed cerebral ischemia (DCI), often attributed to cerebral vasospasm and a cascade of secondary neuronal injuries. This technical guide focuses on NP10679, a novel investigational compound showing promise as a neuroprotective agent in the context of SAH.

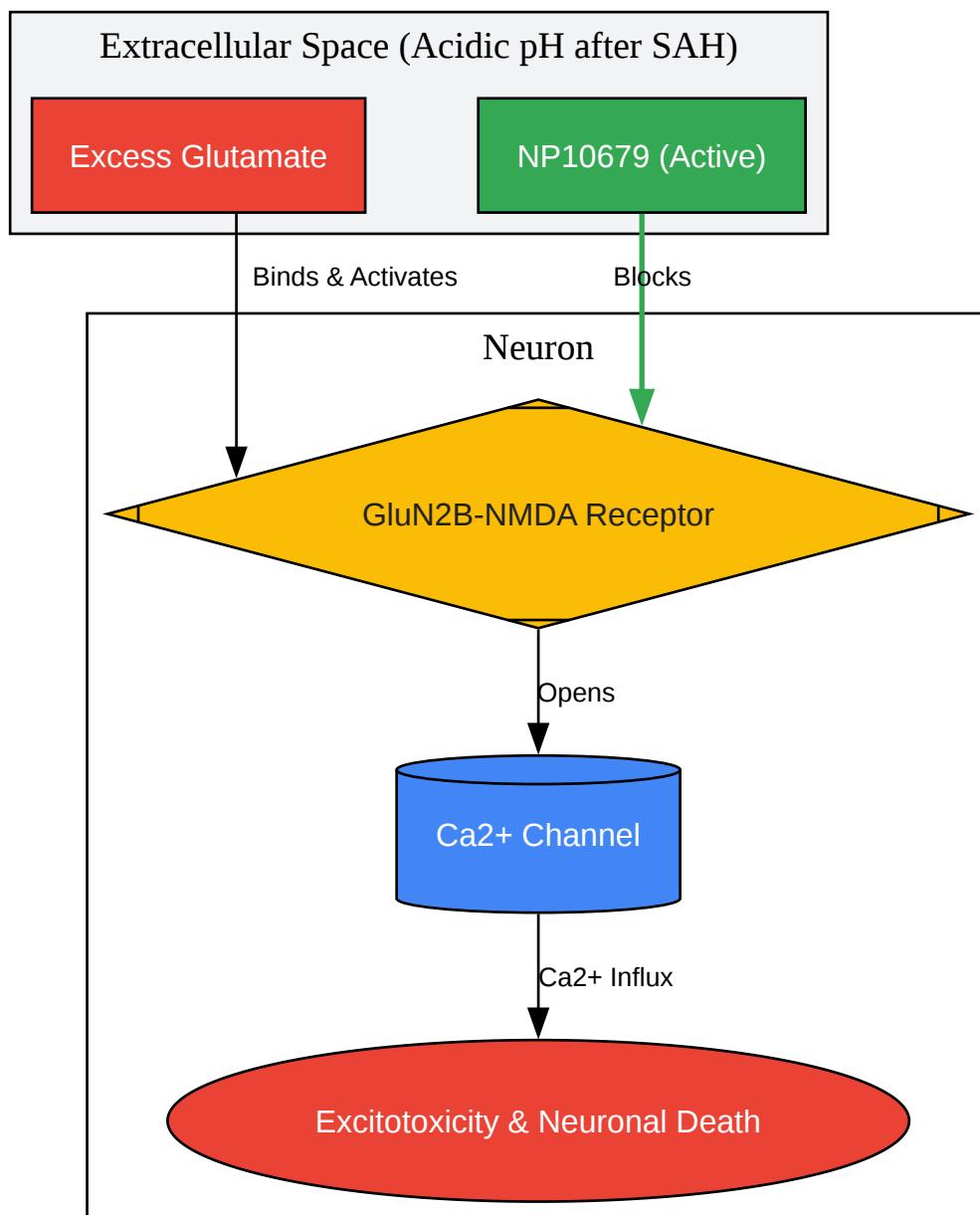
Initially, the query referenced **GR 100679**, a peptide-based compound. However, current research for neuroprotection in SAH is centered on NP10679. This guide will provide a comprehensive overview of NP10679, including its mechanism of action, quantitative preclinical and clinical data, and detailed experimental protocols.

Mechanism of Action

NP10679 is a selective, context-dependent antagonist of the N-methyl-D-aspartate (NMDA) receptor, specifically targeting the GluN2B subunit. The pathophysiology of secondary injury in SAH involves excessive glutamate release, leading to overactivation of NMDA receptors and subsequent excitotoxic neuronal death.

The innovative feature of NP10679 is its pH-dependent activity. In ischemic brain regions, such as those affected by SAH, tissue acidosis leads to a decrease in extracellular pH. NP10679 exhibits significantly greater potency in these acidic environments compared to physiological pH. This property allows for targeted inhibition of NMDA receptors in injured tissue while minimizing interference with normal neurotransmission in healthy brain regions, a critical factor for improving the therapeutic window and reducing side effects.[\[1\]](#)[\[2\]](#)

Signaling Pathway of NP10679 in SAH-induced Ischemia



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Caption: Signaling pathway of NP10679 in SAH.

Quantitative Data

The following tables summarize the key quantitative data for NP10679 from preclinical and Phase 1 clinical studies.

Table 1: In Vitro Receptor Binding and Functional Activity of NP10679

Target	Parameter	Value	pH	Reference
GluN2B-NMDA Receptor	IC50	23 nM	6.9	[3]
GluN2B-NMDA Receptor	IC50	142 nM	7.6	[3]
Histamine H1 Receptor	IC50	73 nM	N/A	[3][4]
hERG Channel	IC50	620 nM	N/A	[3][4]
5-HT2A Receptor	IC50	1.71 μM	N/A	[3]
α1A Adrenergic Receptor	IC50	0.154 μM	N/A	[3]
5-HT1D Receptor	Ki	2.29 μM	N/A	[3]
5-HT2A Receptor	Ki	0.638 μM	N/A	[3]
5-HT2B Receptor	Ki	1.92 μM	N/A	[3]
α1A Adrenergic Receptor	Ki	0.603 μM	N/A	[3]
α1B Adrenergic Receptor	Ki	1.92 μM	N/A	[3]
α1D Adrenergic Receptor	Ki	0.495 μM	N/A	[3]
α2C Adrenergic Receptor	Ki	3.09 μM	N/A	[3]
Histamine H1 Receptor	Ki	0.040 μM	N/A	[3]
Serotonin Transporter (SERT)	Ki	0.135 μM	N/A	[3]

Table 2: Preclinical In Vivo Efficacy of NP10679

Animal Model	Parameter	Dose	Result	Reference
Murine MCAO	Infarct Volume Reduction	1 mg/kg	ED50	[3]
Murine MCAO	Infarct Volume Reduction	2, 5, 10 mg/kg (i.p.)	Dose-dependent reduction	[3]
Murine SAH Model	Behavioral Deficits	Not Specified	Durable improvement	[1]

Table 3: Phase 1 Clinical Pharmacokinetics of NP10679

Parameter	Value	Dosing	Reference
Half-life	~20 hours	Single and multiple doses	[5]
Dosing Regimen Amenability	Once per day	N/A	[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are representative protocols for key experiments involving NP10679.

Preclinical Murine Model of Subarachnoid Hemorrhage

A well-characterized murine model of SAH is utilized to evaluate the neuroprotective effects of NP10679. [1]

1. Animal Subjects:

- Species: C57BL/6 mice
- Weight: 20-25 g
- Housing: Standard laboratory conditions with ad libitum access to food and water.

2. SAH Induction (Endovascular Perforation Model):

- Anesthesia: Isoflurane (3% for induction, 1.5% for maintenance).
- Procedure:
 - A midline cervical incision is made to expose the left common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
 - The ECA is ligated and transected distally.
 - A 5-0 nylon monofilament with a rounded tip is introduced into the ECA stump and advanced into the ICA to the level of the middle cerebral artery (MCA) origin.
 - The filament is advanced further to perforate the anterior cerebral artery, inducing SAH.
 - The filament is immediately withdrawn, and the ECA stump is ligated.
- Sham Control: The same surgical procedure is performed without perforation of the artery.

3. Drug Administration:

- Compound: NP10679 dissolved in a suitable vehicle.
- Dosing: Administered intraperitoneally (i.p.) at specified time points post-SAH induction.

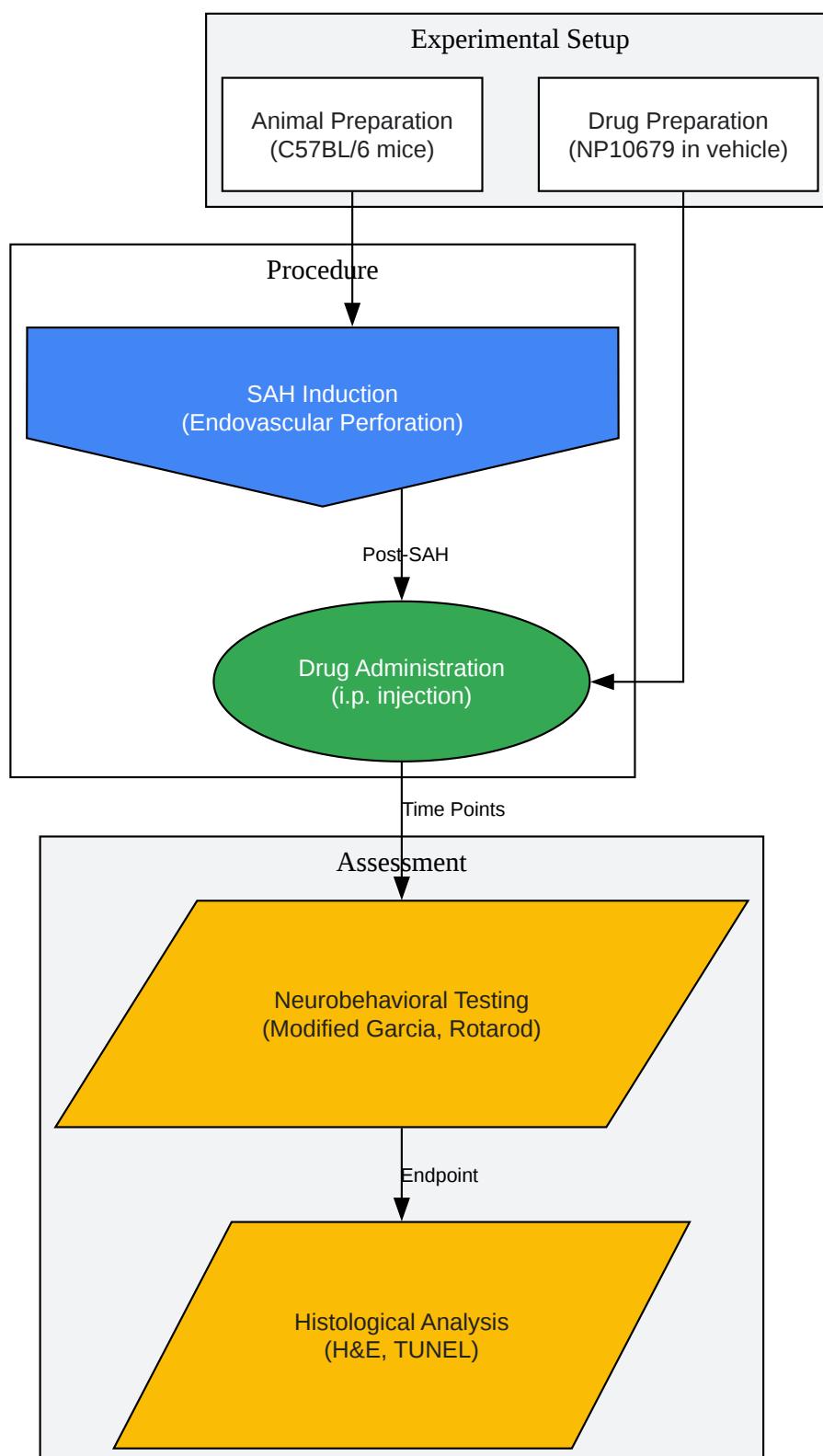
4. Neurological and Behavioral Assessment:

- A battery of behavioral tests is performed at various time points (e.g., 24 hours, 48 hours, 7 days) post-SAH to assess motor and sensory function. Examples include:
 - Modified Garcia Score: A composite score evaluating spontaneous activity, symmetry of limb movements, forepaw outstretching, climbing, body proprioception, and response to vibrissae touch.
 - Rotarod Test: To assess motor coordination and balance.
 - Corner Turn Test: To evaluate sensorimotor asymmetry.

5. Histological Analysis:

- At the study endpoint, animals are euthanized, and brains are harvested.
- Brain sections are stained with hematoxylin and eosin (H&E) to assess neuronal damage and with specific markers for apoptosis (e.g., TUNEL staining) or neuroinflammation.

Experimental Workflow for Preclinical SAH Study



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Caption: Preclinical SAH experimental workflow.

Conclusion

NP10679 represents a promising therapeutic candidate for mitigating the devastating consequences of subarachnoid hemorrhage. Its unique pH-dependent mechanism of action offers the potential for targeted neuroprotection in ischemic brain tissue with an improved safety profile. The quantitative data from preclinical and early clinical studies are encouraging, and the detailed experimental protocols provided herein should serve as a valuable resource for researchers in the field. Further investigation into the efficacy and safety of NP10679 in more advanced clinical trials is warranted to fully elucidate its therapeutic potential in SAH patients.

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